2-(Benzyloxy)-5-fluorobenzoic acid
Overview
Description
2-(Benzyloxy)-5-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 This compound features a benzyloxy group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorosalicylic acid.
Benzylation: The hydroxyl group of 5-fluorosalicylic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting 2-(benzyloxy)-5-fluorobenzyl alcohol is then oxidized to form this compound. This oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated benzoic acid derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Benzyloxy)-5-carboxybenzoic acid.
Reduction: 2-(Benzyloxy)benzoic acid.
Substitution: 2-(Benzyloxy)-5-substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-fluorobenzoic acid depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The benzyloxy group can also influence the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluorosalicylic acid: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.
Uniqueness
2-(Benzyloxy)-5-fluorobenzoic acid is unique due to the specific positioning of the benzyloxy and fluorine groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-fluoro-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKLCACFQNKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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